molecular formula C23H19N3O5S B2660280 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1428359-63-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2660280
CAS No.: 1428359-63-0
M. Wt: 449.48
InChI Key: NWOMXAVZEIHBNE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS# 1428359-63-0) is a synthetic organic compound with a molecular formula of C23H19N3O5S and a molecular weight of 449.48 g/mol . This chemically complex molecule is built on a tetrahydroquinoline scaffold, a structure widely found in nature and recognized as a privileged framework in medicinal chemistry for its prevalence in pharmacologically active compounds . The core structure is further functionalized with a benzoyl group and a sulfonamide linked to a 2-oxo-1,3-benzoxazole moiety. The integration of these specific pharmacophores suggests significant research potential. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of drugs with diverse activities, including antibacterial, anti-carbonic anhydrase, and dihydropteroate synthetase inhibitory properties . Compounds featuring a tetrahydroquinoline backbone are known to be important structures for the synthesis of various biologically active derivatives . Furthermore, the distinct structure of this compound, which combines a tetrahydroquinoline core with a benzoxazole-sulfonamide group, is indicative of its potential application in high-throughput screening and drug discovery programs , particularly for targeting protein-protein interactions or enzymes . Its structural complexity makes it a valuable candidate for research in neuropharmacology, given that similar complex heterocyclic compounds have been investigated as modulators for neurological targets such as the orexin receptor type 2 (OX2R) . This product is intended for research and development applications only and is not approved for human therapeutic or veterinary use .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c27-22(16-5-2-1-3-6-16)26-12-4-7-15-8-9-17(13-20(15)26)25-32(29,30)18-10-11-21-19(14-18)24-23(28)31-21/h1-3,5-6,8-11,13-14,25H,4,7,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOMXAVZEIHBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which is then functionalized with a benzoyl group. Subsequent steps involve the introduction of the benzoxazole ring and the sulfonamide group. Common reagents used in these reactions include benzoyl chloride, sulfonamide derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, where it may serve as a lead compound for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Hypothesized Properties/Advantages Reference
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Tetrahydroquinoline + benzoxazole Benzoyl group at 1-position; sulfonamide linkage to benzoxazole Enhanced rigidity and potential for dual-target engagement (e.g., enzyme inhibition + membrane interaction)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide Tetrahydroquinoline + thiophene 5-methylthiophene sulfonamide instead of benzoxazole Increased lipophilicity (methylthiophene) may improve blood-brain barrier penetration
5-fluoro-N-(quinolin-7-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Quinoline + fluorinated benzamide Fluorine and trifluoromethyl groups; triazolo-pyridine moiety Enhanced metabolic stability (fluorine) and potential for kinase inhibition (triazolo-pyridine)
N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine Quinoline + pyrazole Trifluoromethyl benzyl group; pyrazole substituent Improved selectivity for receptor targets (pyrazole) and solubility (trifluoromethyl)

Key Observations from Comparative Analysis

Core Scaffold Variations

  • Tetrahydroquinoline vs.
  • Benzoxazole vs. Thiophene : Replacing benzoxazole with methylthiophene (as in ) introduces a sulfur atom and methyl group, which may alter electron distribution and steric bulk, impacting binding affinity to sulfonamide-sensitive targets .

Substituent Effects

  • Fluorinated Groups : Compounds with fluorine or trifluoromethyl groups (e.g., and ) exhibit higher metabolic stability and enhanced binding to hydrophobic pockets in enzymes, a feature absent in the target compound .
  • Sulfonamide Linkage : The sulfonamide group in the target compound and its thiophene analogue () provides hydrogen-bonding capacity, critical for interactions with serine proteases or carbonic anhydrases, though selectivity may vary based on adjacent heterocycles .

Therapeutic Potential

  • The triazolo-pyridine derivatives in are explicitly designed for kinase inhibition, leveraging their rigid heterocyclic systems . In contrast, the target compound’s benzoxazole-tetrahydroquinoline hybrid may favor dual mechanisms, such as enzyme inhibition (via sulfonamide) and receptor modulation (via benzoyl group) .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C23H20N2O4S. Its key features include:

  • Benzoyl group : Imparts lipophilicity and may enhance membrane permeability.
  • Tetrahydroquinoline moiety : Associated with various biological activities due to its ability to interact with multiple biological targets.
  • Benzoxazole sulfonamide : Known for its pharmacological properties, including antibacterial and antifungal activities.

1. Antifungal Activity

A study highlighted the synthesis of several derivatives of tetrahydroquinoline, showing that compounds with similar structures exhibited significant antifungal activity. For instance, certain derivatives demonstrated better fungicidal effects than established fungicides, such as flutolanil. The compound could potentially have similar or enhanced antifungal properties due to its structural characteristics .

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in fungal cell wall synthesis or metabolism.
  • Receptor Interaction : The compound could interact with receptors that modulate cellular signaling pathways critical for fungal growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Positioning : The positioning of functional groups on the benzoyl or quinoline moieties significantly impacts antifungal potency. For example, modifications at specific positions have been shown to enhance activity against target fungi.
CompoundEC50 (mg/L)Target Fungi
Flutolanil10.0Valsa mali
Compound X3.44Valsa mali
Compound Y2.63Sclerotinia sclerotiorum

Case Studies

Several studies have investigated compounds related to this compound:

Case Study 1: Antifungal Efficacy

In vitro assays indicated that derivatives had varying degrees of antifungal activity against common pathogens like Valsa mali and Sclerotinia sclerotiorum. The most active derivatives exhibited EC50 values lower than those of commercial fungicides .

Case Study 2: Enzymatic Inhibition

Research exploring enzyme inhibition revealed that certain derivatives could effectively inhibit key enzymes involved in fungal metabolism. This inhibition was quantified using kinetic assays that measured enzyme activity in the presence of different concentrations of the compound.

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydroquinoline derivative with a sulfonamide-containing benzoxazole precursor. A common approach is reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous dichloromethane. Stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is structural characterization of this compound performed to confirm its integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tetrahydroquinoline and benzoxazole moieties. Key diagnostic signals include:
  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), benzoyl carbonyl (δ 2.8–3.1 ppm for adjacent CH₂ groups), and sulfonamide NH (δ 10.2–10.5 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfur-linked carbons (δ 120–125 ppm).
    High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺) within 3 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases due to the compound’s sulfonamide and heterocyclic motifs. For cytotoxicity, use the MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate results across triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the benzoyl (e.g., electron-withdrawing groups) and benzoxazole (e.g., halogenation) moieties. Use parallel synthesis to generate analogs, followed by computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Correlate substitutions with IC₅₀ values from dose-response assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., pH, temperature, cell passage number).
  • Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorescence assays.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers. For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability—address this via logP/logD measurements (HPLC) to assess hydrophobicity .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability in target binding pockets versus off-targets (e.g., cytochrome P450 enzymes). Use toxicity prediction tools (e.g., ProTox-II) to flag hepatotoxicity risks. Validate with Ames tests for mutagenicity and mitochondrial toxicity assays (Seahorse XF Analyzer) .

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